molecular formula C17H15N5O3S B11970587 4-((E)-{[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate

4-((E)-{[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate

Cat. No.: B11970587
M. Wt: 369.4 g/mol
InChI Key: NZRRVFNBGGUVTK-VXLYETTFSA-N
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Description

4-((E)-{[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 4-((E)-{[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate typically involves multiple steps. One common synthetic route starts with the preparation of the triazole core, followed by the introduction of the pyridinyl and methoxyphenyl groups. The final step involves the acetylation of the compound to form the acetate ester. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sulfuric acid or hydrochloric acid .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((E)-{[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, inhibiting their activity. The pyridinyl group can bind to nucleic acids, interfering with their function. These interactions lead to the disruption of essential biological processes in microorganisms, resulting in their death .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

Properties

Molecular Formula

C17H15N5O3S

Molecular Weight

369.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenyl] acetate

InChI

InChI=1S/C17H15N5O3S/c1-11(23)25-14-4-3-12(9-15(14)24-2)10-19-22-16(20-21-17(22)26)13-5-7-18-8-6-13/h3-10H,1-2H3,(H,21,26)/b19-10+

InChI Key

NZRRVFNBGGUVTK-VXLYETTFSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3)OC

Origin of Product

United States

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